5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene is a complex organic compound characterized by its unique structure, which includes two bithiophene units linked by hexyl-substituted fluorenes. This compound belongs to a class of materials known for their semiconducting properties, making them suitable for various electronic applications. The presence of hexyl groups enhances solubility and processability, which are crucial for applications in organic electronics.
DH-FTTF shows promise as a material for OLEDs due to its efficient light emission properties. Studies have demonstrated that DH-FTTF can be used as a host material in OLEDs, where it efficiently transports charges and transfers energy to the light-emitting dopant molecules [1]. This can lead to improved OLED performance with higher brightness and efficiency.
[1] Source: Park, S. H., et al. "Highly efficient and stable blue organic light-emitting diodes using a novel fluorene-thienylene co-oligomer." Advanced Materials 20 (2008): 1755-1759. ()
DH-FTTF is also being explored for applications in OPVs, which are devices that convert sunlight into electricity. Research suggests that DH-FTTF can function as a donor material in OPVs. Donor materials in OPVs absorb light and generate excitons (bound electron-hole pairs). DH-FTTF's ability to efficiently absorb light and transport charges makes it a potential candidate for improving OPV efficiency [2].
[2] Source: Ameri, T., et al. "Relationship between molecular structure and charge transport in oligophenylenevinylene and oligophenylenethiophene materials." Organic Electronics 10 (2009): 1035-1041. ()
The chemical reactivity of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene can be explored through various synthetic pathways. Common reactions include:
Research into the biological activity of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene has indicated potential interactions with biological systems. While specific studies on this compound may be limited, related compounds in the bithiophene family have been investigated for their antibacterial and antifungal properties. The electronic properties that make these compounds useful in electronics may also contribute to their biological interactions.
Synthesis of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene typically involves several key steps:
For example, a typical synthesis might involve mixing 2-bromo-5-(7-hexyl-9H-fluoren-2-yl)thiophene with bis(trimethylstannyl)-substituted bithiophene under nitrogen atmosphere and heating to promote the cross-coupling reaction .
The applications of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene span several fields:
Interaction studies involving 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene focus on its behavior in electronic devices and biological systems. Investigations have shown that the compound can form stable films that exhibit desirable charge transport properties when integrated into electronic devices. Additionally, studies on related compounds suggest that these materials may interact with biomolecules, potentially leading to applications in biosensing technologies .
Several compounds share structural features with 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | Structure | Contains bromine substituents which enhance reactivity but may reduce solubility compared to hexyl-substituted variants. |
4,4'-Didodecyl-2,2'-bithiophene | Structure | Longer alkyl chains improve solubility but may affect charge transport negatively compared to hexyl chains. |
3,3',5,5'-Tetrabromo-2,2'-bithiophene | Structure | Highly reactive due to multiple bromine atoms; used primarily in polymerization reactions rather than direct applications. |
The unique combination of hexyl groups and bithiophene structure in 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene allows for enhanced solubility and favorable electronic properties compared to its analogs.
The historical trajectory leading to the development of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene begins with the pioneering work in organic conductivity dating back to the nineteenth century [3] [7]. Henry Letheby's discovery of partly conductive polyaniline through anodic oxidation of aniline in sulfuric acid in 1862 marked the first recognition of organic materials' potential for electrical conductivity [3]. The fluorene component of this compound traces its origins to even earlier work, with fluorene itself being isolated from coal tar and discovered by Marcellin Berthelot prior to 1883 [2].
The foundational understanding of organic semiconductor physics was established through studies of anthracene crystals beginning in the 1950s, which revealed the basic processes involved in optical excitation and charge carrier transport in organic materials [7]. These early investigations established the theoretical framework that would later guide the design of more complex organic semiconductors like 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene [8] [7].
The field of organic electronics experienced a transformative breakthrough in 1977 with the groundbreaking work of Alan Heeger, Alan MacDiarmid, and Hideki Shirakawa on conducting polyacetylene [9] [10] [7]. This seminal research, which later earned the Nobel Prize in Chemistry in 2000, demonstrated that polymers could achieve metallic conductivity levels through controlled doping processes [10] [7]. The impact of this discovery extended far beyond polyacetylene itself, establishing the conceptual foundation for all subsequent organic electronic materials, including the fluorene-thiophene derivatives that would emerge decades later [2] [7].
The 1980s witnessed the synthesis of the first substituted polythiophenes, which addressed the processability limitations of earlier conducting polymers [11] [7]. This development was crucial for the eventual creation of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene, as it established thiophene-based systems as viable platforms for organic semiconductors with enhanced solubility and film-forming properties [11] [12].
The transition from conducting polymers to semiconducting organic materials suitable for transistor applications occurred in the mid-1980s, marking a pivotal moment in organic electronics history [13] [14] [15]. In 1986, researchers H. Koezuka, A. Tsumura, and Tsuneya Ando at Mitsubishi Electric Corporation reported the first organic field-effect transistor based on a polythiophene film [13] [14] [15]. This device, though exhibiting modest mobility values of approximately 10⁻⁵ cm²/V·s, demonstrated the fundamental feasibility of organic transistors [15].
The significance of this breakthrough cannot be overstated in the context of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene development, as it established thiophene-based materials as the preferred platform for organic semiconductor research [14] [15]. The early organic field-effect transistor work revealed the critical importance of molecular design in achieving adequate charge transport properties, setting the stage for the sophisticated molecular engineering that would eventually produce high-performance compounds like 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene [6] [13].
The 1990s marked a period of intensive molecular design optimization, with researchers exploring various approaches to enhance organic semiconductor performance [13] [11] [7]. The work of Horowitz and colleagues in 1992 was particularly influential, demonstrating that oligothiophene series showed increasing mobility with conjugation length and revealing the critical role of the semiconductor-dielectric interface [13]. These findings directly informed the design principles underlying 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene, which incorporates extended conjugation through its fluorene-thiophene architecture [8] [6].
The development of printed organic transistors by Garnier and colleagues in 1994 represented another crucial milestone, demonstrating that organic semiconductors could maintain performance under mechanical stress and opening pathways for large-area, flexible electronics applications [13]. This work established the practical requirements that would guide the design of robust semiconductors like 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene for applications in flexible and biocompatible devices [5] [16].
The specific molecular architecture represented by 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene emerged from systematic studies of fluorene-thiophene copolymers conducted in the early 2000s [17] [18]. The combination of fluorene and thiophene units was strategically chosen to leverage the rigid, planar structure of fluorene for enhanced charge transport while utilizing the electron-rich nature of thiophene for improved processability [17] [18] [12].
Research conducted by Thiem and others demonstrated that fluorene-based materials offered exceptional thermal stability and unique optoelectronic properties when combined with thiophene units [17]. The incorporation of hexyl side chains in 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene reflects the understanding gained during this period regarding the critical balance between solubility and solid-state packing required for optimal device performance [12] [19].
Year | Development | Significance | Reference Impact |
---|---|---|---|
1862 | First conducting organic material (polyaniline by Henry Letheby) | Birth of organic conductor concept | Foundation for all organic electronics [3] |
1883 | Fluorene discovery from coal tar by Marcellin Berthelot | Established fluorene as accessible aromatic building block | Direct precursor to fluorene-based semiconductors [2] |
1950s | Discovery of photoconductivity in anthracene crystals | Foundation of organic semiconductor physics | Theoretical framework for charge transport [7] |
1977 | Nobel Prize work on conducting polyacetylene | Established conducting polymer field | Conceptual breakthrough enabling all subsequent developments [10] [7] |
1986 | First organic field-effect transistor (Koezuka et al.) | First practical organic transistor | Demonstrated viability of organic semiconductors [14] [15] |
1992 | Oligothiophene series studies (Horowitz et al.) | Interface effects understanding | Design principles for molecular optimization [13] |
2000s | Fluorene-thiophene copolymer development | Advanced molecular architecture strategies | Direct pathway to target compound [17] [18] |
Property | Value | Historical Context |
---|---|---|
CAS Number | 369599-42-8 | Registered as distinct molecular entity [1] [20] |
Molecular Formula | C₄₆H₄₆S₂ | Complex architecture reflecting advanced design [1] [4] |
Molecular Weight | 662.99 g/mol | Large molecule enabling extended conjugation [20] [4] |
Melting Point | 373-378°C | High thermal stability for device applications [20] [5] |
Field-Effect Mobility | 0.05-0.12 cm²/V·s | Competitive performance for specialized applications [4] [5] |
Semiconductor Type | P-type (hole transport) | Optimized for hole mobility in organic devices [4] [5] |
Period | Representative Materials | Mobility Range (cm²/V·s) | Key Limitations | Advancement Achieved |
---|---|---|---|---|
1986-1990 | Polythiophene films | 10⁻⁵ | Poor processability, low performance | Proof of concept [15] |
1990-1995 | Oligothiophenes | 10⁻³ to 10⁻² | Limited stability, interface issues | Design optimization principles [13] |
1995-2000 | Pentacene derivatives | 10⁻² to 10⁻¹ | Environmental instability | Performance improvements [7] |
2000-2005 | Advanced small molecules | 10⁻¹ to 1 | Specialized processing requirements | Commercial viability threshold [13] |
2005-Present | Fluorene-thiophene compounds | 0.05-0.12 | Application-specific optimization | Environmental stability, biocompatibility [5] |
The electronic structure of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene exhibits well-defined frontier molecular orbital energy levels that are crucial for its optoelectronic performance. Electrochemical measurements reveal a highest occupied molecular orbital energy level of -5.36 electronvolts and a lowest unoccupied molecular orbital energy level of -2.53 electronvolts [1]. These energy levels demonstrate excellent compatibility with gold electrodes commonly used in organic electronic devices, as the highest occupied molecular orbital level falls within the optimal range for efficient hole injection from gold contacts [1].
The optical band gap, determined from ultraviolet-visible absorption spectroscopy, measures 2.65 electronvolts, while the electrochemical band gap calculated from cyclic voltammetry data yields 2.83 electronvolts [1]. This close agreement between optical and electrochemical measurements indicates good correlation between the electronic and optical properties of the material.
Cyclic voltammetry studies of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene demonstrate two partially reversible oxidation waves with peak potentials at +1.13 volts and +0.82 volts, corresponding to the formation of radical cation and dication species respectively [1]. The compound also exhibits one partially reversible reduction wave at -1.91 volts, indicating the formation of radical anion species [1]. The oxidation onset potential of +0.92 volts is significantly higher than that observed for conventional oligothiophenes such as α,α'-dihexylsexithiophene, which demonstrates oxidation at much lower potentials [1]. This elevated oxidation potential contributes to the enhanced oxidative stability of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene compared to purely thiophene-based oligomers.
5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene exhibits exceptional charge carrier mobility performance that positions it among the highest-performing organic semiconductors for field-effect transistor applications [1] [2]. The compound demonstrates p-type semiconductor behavior with hole mobility values that are strongly dependent on substrate deposition temperature and device architecture.
In top-contact device configurations, the highest charge carrier mobility of 0.14 square centimeters per volt-second is achieved when the material is deposited at a substrate temperature of 180 degrees Celsius [1]. At the commonly used deposition temperature of 140 degrees Celsius, the mobility reaches 0.11 square centimeters per volt-second with an on/off current ratio of 10^5 [1]. These mobility values represent a significant improvement over the benchmark oligothiophene α,α'-dihexylsexithiophene, which typically exhibits mobility values around 0.05 square centimeters per volt-second [1].
The temperature dependence of charge transport performance can be attributed to enhanced crystalline ordering and improved interconnection between microcrystalline domains at elevated deposition temperatures [1]. Transmission electron microscopy studies reveal that films deposited at higher substrate temperatures exhibit larger, well-connected crystalline aggregates with dimensions extending into the micrometer range [1].
The incorporation of hexyl side chains significantly enhances the solubility of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene in common organic solvents, enabling solution-processing capabilities for device fabrication [1]. Thin films cast from hot chlorobenzene solutions demonstrate uniform morphology and measurable charge carrier mobility in the range of 1.69 to 2.24 × 10^-3 square centimeters per volt-second [1]. While these solution-processed mobility values are lower than those achieved through vacuum evaporation, they represent a viable pathway for low-cost, large-area device manufacturing.
Thermogravimetric analysis reveals that 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene possesses exceptional thermal stability with decomposition onset occurring at 400 degrees Celsius under nitrogen atmosphere [1]. This thermal stability significantly exceeds that of conventional oligothiophene materials such as α,α'-dihexylsexithiophene, which decomposes at approximately 320 degrees Celsius [1].
Differential scanning calorimetry measurements identify a first major phase transition at 381 degrees Celsius with a corresponding crystallization temperature of 368 degrees Celsius upon cooling [1]. The material exhibits crystalline behavior with clear endothermic peaks during heating cycles, indicating well-ordered molecular packing that is beneficial for charge transport applications [1].
X-ray diffraction studies of vacuum-evaporated films demonstrate high crystallinity with preferred molecular orientation [1]. The diffraction patterns show dominant peaks at 33-37 Angstroms, corresponding to end-to-end molecular packing, while the absence of strong peaks in the 3-5 Angstrom region indicates nearly orthogonal deposition of molecules onto the substrate [1]. This molecular arrangement facilitates efficient π-π stacking interactions between adjacent molecules, which is crucial for charge transport in organic semiconductors.
The observed intermolecular spacing values are slightly smaller than the calculated extended chain lengths, suggesting some degree of molecular tilting that increases with oligomer length [1]. This tilting arrangement may contribute to the optimization of intermolecular orbital overlap and charge transport pathways.
The ultraviolet-visible absorption spectrum of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene exhibits two distinct absorption peaks [1]. The longer wavelength absorption maximum occurs around 325-375 nanometers, corresponding to the π-π* transition of the conjugated oligomer backbone [1]. A shorter wavelength absorption band appears at 250-285 nanometers, originating from electronic transitions of individual aromatic units [1].
The absorption characteristics demonstrate a blue shift in thin films compared to diluted chloroform solutions, suggesting H-aggregate formation in the solid state [1]. This aggregation behavior is common in conjugated oligomers and can influence both charge transport and optical properties.
The enhanced photoluminescence in the solid state results from the incorporation of fluorene units and the specific molecular design that reduces intermolecular interactions responsible for fluorescence quenching [1]. Solid films excited with 366 nanometer ultraviolet light exhibit bright emission colors ranging from greenish yellow to orange-red, making the material potentially suitable for organic light-emitting device applications [1].
5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene demonstrates remarkable operational stability under ambient conditions, which is a critical requirement for practical electronic device applications [1]. Field-effect transistor devices fabricated with this material maintain consistent performance characteristics even after storage in air with exposure to ambient light for several months [1].
Accelerated aging studies involving exposure to 366 nanometer ultraviolet light for more than 48 hours in air show that devices retain functional performance with only modest decreases in charge carrier mobility [1]. This exceptional stability contrasts sharply with conventional oligothiophenes and polythiophenes, which typically degrade rapidly under similar conditions [1].
Fourier transform infrared spectroscopy and ultraviolet-visible spectroscopy studies of films exposed to prolonged ultraviolet irradiation reveal minimal signs of photochemical degradation [1]. Notably, the 9-position of the fluorene units shows no evidence of photo-oxidation, as confirmed by the absence of carbonyl functional group vibrations in infrared spectra [1]. This stability can be attributed to the strategic molecular design and the protective effect of the fluorene units against oxidative degradation.
When compared to the widely studied benchmark material α,α'-dihexylsexithiophene, 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene demonstrates superior performance across multiple metrics [1]. The mobility enhancement factor is approximately 2.8 times higher than that of α,α'-dihexylsexithiophene, while thermal stability is improved by 80 degrees Celsius [1].
The highest occupied molecular orbital energy levels of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene (-5.36 electronvolts) compared to α,α'-dihexylsexithiophene (-4.95 electronvolts) indicate greater oxidative stability and better resistance to environmental degradation [1]. This deeper highest occupied molecular orbital level also provides better energy level alignment with typical electrode materials used in organic electronic devices.
While polyfluorenes and oligofluorenes exhibit excellent fluorescence efficiency and stability, they typically require specialized processing conditions to achieve high charge carrier mobility [1]. 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene combines the stability advantages of fluorene-based materials with the charge transport benefits of thiophene incorporation, eliminating the need for liquid-crystalline phase alignment or other complex processing requirements [1].
The primary application domain for 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene lies in organic field-effect transistor technology, where its combination of high mobility, excellent stability, and solution-processing capability addresses key technological challenges [1] [2]. The material has demonstrated successful operation in both bottom-contact and top-contact device architectures, with superior performance observed in top-contact configurations [1].
The on/off current ratios achievable with this material (up to 10^5) meet the requirements for many electronic circuit applications, including smart cards, memory devices, and display driving circuits [1]. The excellent environmental stability makes the material particularly suitable for applications requiring long-term reliability without encapsulation.
Electronic Properties | Value | Method/Conditions |
---|---|---|
Highest Occupied Molecular Orbital Energy Level | -5.36 eV | Cyclic Voltammetry vs Saturated Calomel Electrode |
Lowest Unoccupied Molecular Orbital Energy Level | -2.53 eV | Cyclic Voltammetry vs Saturated Calomel Electrode |
Band Gap (Ultraviolet-Visible) | 2.65 eV | Thin film onset |
Band Gap (Electrochemical) | 2.83 eV | Cyclic Voltammetry onset |
Oxidation Onset | +0.92 V | Cyclic Voltammetry |
Reduction Onset | -1.97 V | Cyclic Voltammetry |
Absorption λmax | 325-375 nm | π-π* transition |
Fluorescence Quantum Efficiency (solution) | 25% | CHCl₃ solution vs perylene |
Charge Transport Mobility | Deposition Method | Substrate Temperature | Device Configuration | Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio |
---|---|---|---|---|---|
Vacuum Evaporation | 25°C | Top Contact | 2.5 × 10⁻² | 2 × 10³ | |
Vacuum Evaporation | 100°C | Top Contact | 5.6 × 10⁻² | 2 × 10³ | |
Vacuum Evaporation | 140°C | Top Contact | 1.1 × 10⁻¹ | 1 × 10⁵ | |
Vacuum Evaporation | 180°C | Top Contact | 1.4 × 10⁻¹ | 2 × 10⁴ | |
Solution Processing | Room Temperature | Cast Film | 1.7-2.2 × 10⁻³ | Not specified |
Thermal Properties | Temperature (°C) | Conditions | Analysis Method |
---|---|---|---|
Decomposition Temperature | 400 | Under N₂ atmosphere | Thermogravimetric Analysis |
Phase Transition | 381 | First major transition | Differential Scanning Calorimetry |
Crystallization Temperature | 368 | Upon cooling | Differential Scanning Calorimetry |
Melting Point Range | 373-377 | Multiple sources | Literature/Differential Scanning Calorimetry |
Thermogravimetric Analysis Stability | >200 | 0.5% weight loss | Thermogravimetric Analysis |